

Isoastragaloside IV: A Review of Its Long-Term Safety and Toxicological Profile

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Compound of Interest

Compound Name: *Isoastragaloside IV*

Cat. No.: *B2372309*

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For researchers, scientists, and drug development professionals, understanding the long-term safety and toxicity of a compound is paramount. This guide provides a comprehensive comparison of the available toxicological data on **Isoastragaloside IV** (AS-IV), a major active saponin from *Astragalus membranaceus*, with a focus on providing supporting experimental data and methodologies to aid in preclinical safety assessment.

Isoastragaloside IV is widely investigated for its potential therapeutic benefits, including anti-inflammatory, cardioprotective, and neuroprotective effects. While generally considered to have a favorable safety profile, a thorough evaluation of its long-term toxicity is essential for its development as a potential therapeutic agent. This guide synthesizes the current knowledge on the acute, subchronic, reproductive, and genotoxic potential of AS-IV and compares it with other related compounds where data is available.

Acute and Subchronic Toxicity

Acute toxicity studies are fundamental in determining the immediate adverse effects of a substance and establishing its median lethal dose (LD50). Subchronic studies, typically lasting up to 13 weeks, provide insights into the potential target organs for toxicity and help determine a No-Observed-Adverse-Effect-Level (NOAEL).

While a definitive LD50 for pure **Isoastragaloside IV** from a single, dedicated study is not readily available in the public domain, related studies on *Astragalus* extracts and derivatives of AS-IV suggest a low order of acute toxicity.

Table 1: Summary of Acute and Subchronic Toxicity Data for **Isoastragaloside IV** and Related Compounds

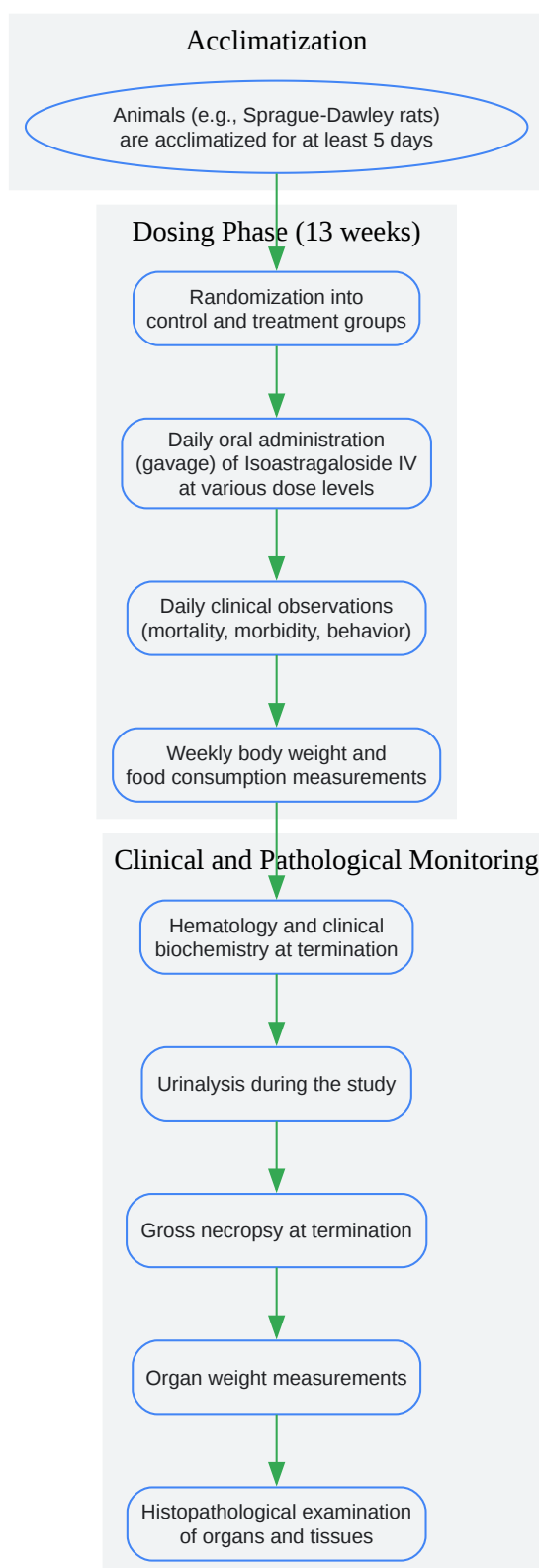
Compound/ Extract	Species	Route of Administraction	Duration	Key Findings	Reference
Astragalus Extract Mixture (HT042)	Rat	Oral	Acute	Approximate Lethal Dose > 5000 mg/kg	[1]
Astragalosidi c Acid (LS- 102, a derivative of AS-IV)	Mouse	Oral	Acute	No mortality or abnormal changes at 5000 mg/kg	[2] [3]
Isoastragalosi de IV	Rodents	Oral	14 weeks	Nephrotoxicit y and hepatotoxicity observed at 10 mg/kg/day	[4] [5]
Radix Astragali Extract	Rat	Intraperitonea l	90 days	Safe dosage range: 5.7- 39.9 g/kg. No distinct toxicity or side effects observed.	[6] [7]
Radix Astragali Extract	Dog	Intravenous	90 days	Safe dosage range: 2.85- 19.95 g/kg. No distinct toxicity or side effects observed.	[6] [7]
Astragalus Extract	Rat	Oral	13 weeks	NOAEL: 4000 mg/kg/day	[1]

Mixture
(HT042)

It is important to note the discrepancy in the findings regarding the subchronic toxicity of AS-IV. While a study on Radix Astragali extract indicated a very high safe dosage range, another report pointed to organ toxicity at a much lower dose of 10 mg/kg/day for AS-IV. This highlights the need for further well-controlled, long-term toxicity studies on the purified compound to establish a definitive NOAEL.

Experimental Protocol: 13-Week Oral Toxicity Study in Rats (General Protocol)

This protocol is a generalized representation based on standard guidelines for subchronic toxicity studies.



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Experimental workflow for a 13-week oral toxicity study.

Reproductive and Developmental Toxicity

Investigating the potential effects of a compound on reproduction and development is a critical component of safety assessment, especially for drugs that may be used by women of childbearing potential.

Studies on **Isoastragaloside IV** have indicated some potential for reproductive and developmental toxicity at specific doses, although no teratogenic (causing birth defects) effects have been observed.

Table 2: Summary of Reproductive and Developmental Toxicity of **Isoastragaloside IV**

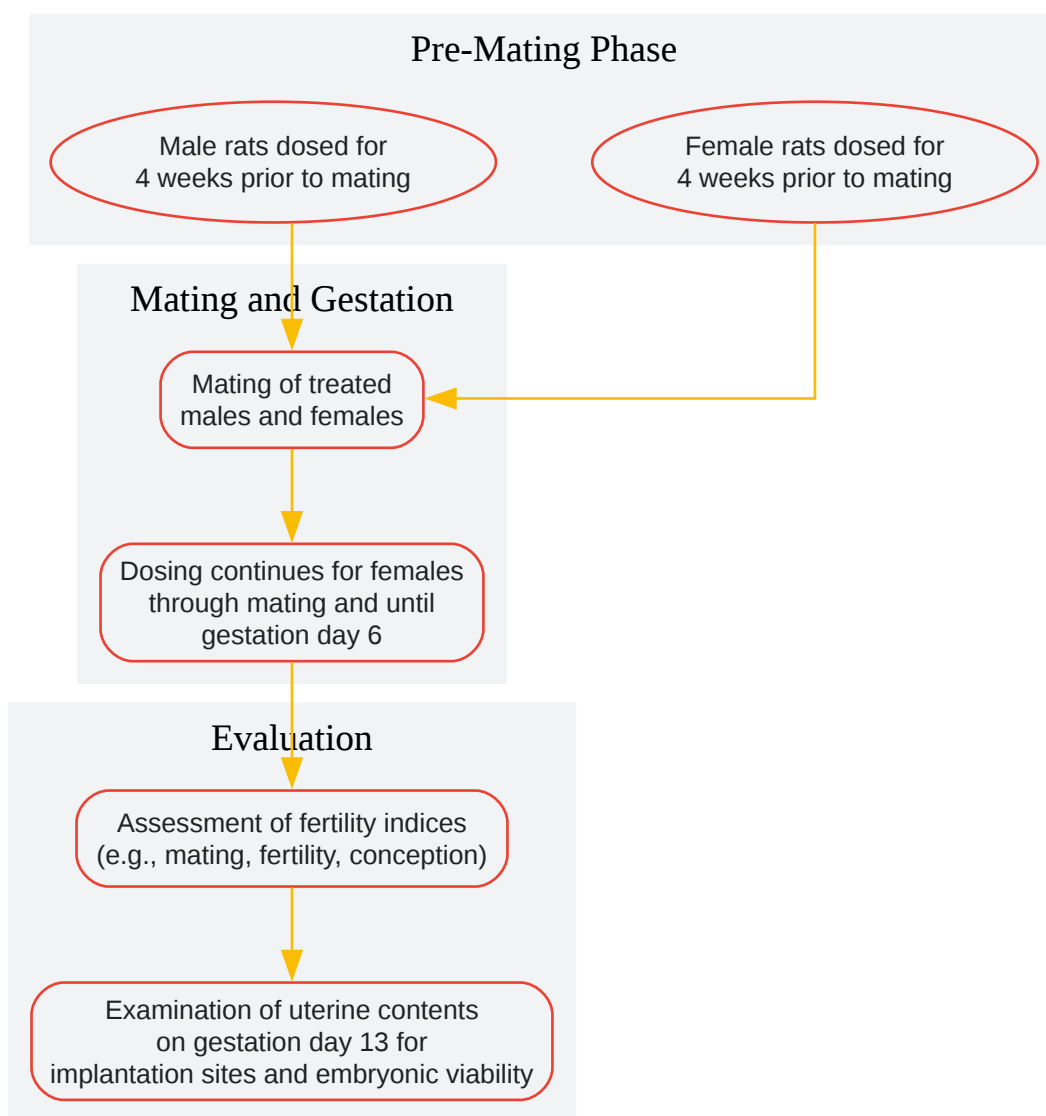
Species	Route of Administration	Dosing Period	Key Findings	Reference
Rat	Intravenous	4 weeks before mating, during mating, and until day 6 of gestation	Inhibitory effect on female fertility. No early embryonic developmental toxicity.	[8]
Rat	Intravenous	Gestation days 15-21 and lactation days 1-21	No maternal toxicity at 0.25-1.0 mg/kg. At 1.0 mg/kg/day, significant delay in fur development, eye opening, and cliff parry reflex of pups.	[8]
Rat	Intravenous	Gestation days 6-15	Maternal toxicity at 1.0 mg/kg. Fetotoxic at doses ≥ 0.5 mg/kg. No teratogenic effects.	[5]
Rabbit	Intravenous	Gestation days 6-18	Fetotoxic at all tested doses (0.5, 1.0, 2.0 mg/kg). No teratogenic effects.	[5]

These findings suggest that caution should be exercised with the use of **Isoastragaloside IV** during pregnancy. The observed developmental delays in pups occurred at doses that also

showed some maternal toxicity, which is an important consideration in risk assessment.

Experimental Protocol: Fertility and Early Embryonic Development Study in Rats (General Protocol)

This protocol outlines the key stages of a study designed to assess the effects of a substance on male and female fertility and early embryonic development.



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Workflow for a fertility and early embryonic development study.

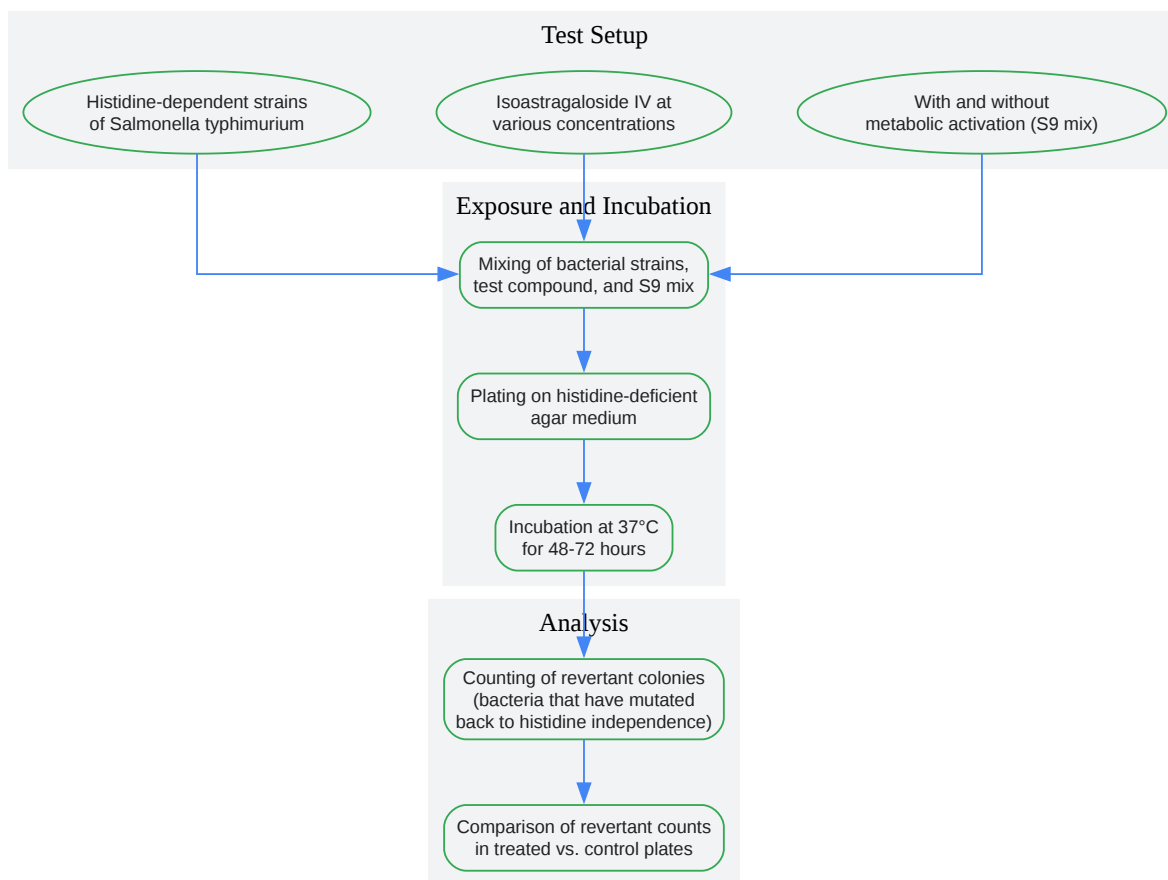
Genotoxicity

Genotoxicity assays are performed to detect the potential of a compound to damage genetic material (DNA), which can lead to mutations and potentially cancer. Standard genotoxicity testing includes an Ames test for bacterial gene mutations and an in vitro chromosomal aberration assay in mammalian cells.

Currently, there is a lack of publicly available, specific genotoxicity data for pure **Isoastragaloside IV**. This represents a significant data gap in its safety profile.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.



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Workflow of the Ames test for mutagenicity.

Comparison with Other Astragalus Saponins

A direct comparative study on the long-term toxicity of different individual astragalosides (e.g., Astragaloside I, II, III, and IV) is not readily available. One study did compare the anti-inflammatory effects of total astragalus saponins (AST) with AS-IV and found that AST had a

broader inhibitory effect on certain inflammatory pathways, suggesting that the combined action of different saponins may be more effective than AS-IV alone in some contexts. However, this study did not provide a toxicological comparison.

The lack of comparative toxicity data makes it difficult to definitively state whether AS-IV is more or less toxic than other related saponins from Astragalus.

Conclusion and Future Directions

The available data suggests that **Isoastragaloside IV** has a low potential for acute toxicity. However, there are some concerns regarding its potential for reproductive and developmental toxicity at specific intravenous doses, and a report of nephrotoxicity and hepatotoxicity with subchronic oral administration warrants further investigation.

Key data gaps that need to be addressed to provide a complete long-term safety and toxicity profile for **Isoastragaloside IV** include:

- A definitive acute oral LD50 study in rodents.
- A comprehensive 13-week (or longer) subchronic oral toxicity study on pure **Isoastragaloside IV** to establish a clear NOAEL.
- A full battery of genotoxicity studies, including an Ames test and an in vitro chromosomal aberration assay.
- Direct comparative toxicity studies of **Isoastragaloside IV** with other major astragalosides.

Addressing these data gaps through rigorous, well-documented preclinical studies will be crucial for the further development of **Isoastragaloside IV** as a safe and effective therapeutic agent. Researchers and drug development professionals should prioritize these studies to ensure a complete understanding of the risk-benefit profile of this promising natural compound.

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